molecular formula C11H23NO B13249650 4-[(4-Methylcyclohexyl)amino]butan-2-ol

4-[(4-Methylcyclohexyl)amino]butan-2-ol

Cat. No.: B13249650
M. Wt: 185.31 g/mol
InChI Key: DORFCIJQNDTUCD-UHFFFAOYSA-N
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Description

4-[(4-Methylcyclohexyl)amino]butan-2-ol is an organic compound with the molecular formula C11H23NO It is a secondary amine with a cyclohexyl group substituted at the nitrogen atom and a hydroxyl group at the second carbon of the butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylcyclohexyl)amino]butan-2-ol typically involves the reaction of 4-methylcyclohexylamine with 2-butanone under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the imine intermediate to the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylcyclohexyl)amino]butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic medium or potassium permanganate in neutral or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 4-[(4-Methylcyclohexyl)amino]butan-2-one.

    Reduction: Formation of 4-[(4-Methylcyclohexyl)amino]butane.

    Substitution: Formation of N-alkylated derivatives of this compound.

Scientific Research Applications

4-[(4-Methylcyclohexyl)amino]butan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(4-Methylcyclohexyl)amino]butan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Methylcyclohexyl)amino]butan-1-ol: Similar structure but with the hydroxyl group at the first carbon.

    4-[(4-Methylcyclohexyl)amino]pentan-2-ol: Similar structure but with an additional carbon in the butane chain.

    4-[(4-Methylcyclohexyl)amino]butan-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.

Uniqueness

4-[(4-Methylcyclohexyl)amino]butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its secondary amine and hydroxyl functionalities make it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

4-[(4-methylcyclohexyl)amino]butan-2-ol

InChI

InChI=1S/C11H23NO/c1-9-3-5-11(6-4-9)12-8-7-10(2)13/h9-13H,3-8H2,1-2H3

InChI Key

DORFCIJQNDTUCD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NCCC(C)O

Origin of Product

United States

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